molecular formula C17H13NO2 B8428550 1-(3-Phenoxyphenyl)-pyrrole-2-aldehyde

1-(3-Phenoxyphenyl)-pyrrole-2-aldehyde

Cat. No.: B8428550
M. Wt: 263.29 g/mol
InChI Key: NPIPHQUPIBAOPT-UHFFFAOYSA-N
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Description

1-(3-Phenoxyphenyl)-pyrrole-2-aldehyde is a pyrrole-based aldehyde derivative featuring a 3-phenoxyphenyl substituent at the pyrrole nitrogen and an aldehyde group at the 2-position. The phenoxyphenyl group is commonly observed in pyrethroid insecticides, implying possible pesticidal activity or utility as a synthetic intermediate .

Properties

Molecular Formula

C17H13NO2

Molecular Weight

263.29 g/mol

IUPAC Name

1-(3-phenoxyphenyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C17H13NO2/c19-13-15-7-5-11-18(15)14-6-4-10-17(12-14)20-16-8-2-1-3-9-16/h1-13H

InChI Key

NPIPHQUPIBAOPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)N3C=CC=C3C=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent on the pyrrole nitrogen significantly influences molecular properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1-(3-Phenoxyphenyl)-pyrrole-2-aldehyde 3-phenoxyphenyl Not provided Inferred ~275–300 Likely intermediate for pyrethroids
1-(2-Chloropyridin-3-yl)pyrrole-2-carbaldehyde 2-chloropyridin-3-yl C₁₀H₇ClN₂O 206.63 Agrochemical synthesis
1-(p-Toluenesulfonyl)pyrrole-2-aldehyde p-toluenesulfonyl C₁₂H₁₁NO₃S 249.28 Stable intermediate in organic synthesis
N-Substituted pyrrole-2-aldehydes Variable (e.g., alkyl) Variable Variable Melanoidin formation studies

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in 1-(p-toluenesulfonyl)pyrrole-2-aldehyde enhances stability and alters reactivity compared to the electron-rich phenoxyphenyl group .
  • Bioactivity: Chloropyridinyl and phenoxyphenyl substituents are associated with pesticidal activity, as seen in pyrethroids like cycloprothrin and fenpropathrin .

Comparison :

  • Phenoxyphenyl Substitution: Likely requires Ullmann coupling or Suzuki-Miyaura reactions to attach the aryl group, similar to pyrethroid syntheses .
  • Yield and Purity : Sulfonylated derivatives exhibit higher crystallinity and stability, simplifying purification .

Stability and Reactivity

  • This compound: The phenoxyphenyl group may confer moderate stability but could undergo oxidation at the aldehyde group.
  • 1-(p-Toluenesulfonyl)pyrrole-2-aldehyde : The sulfonyl group stabilizes the pyrrole ring against electrophilic attacks, enhancing shelf life .
  • N-Substituted Pyrrole-2-aldehydes: Alkyl-substituted derivatives are less stable than aryl-substituted ones, as noted in melanoidin studies .

Preparation Methods

Mechanism and Reaction Conditions

The Vilsmeier reagent, generated from dimethylformamide (DMF) and oxalyl chloride (COCl2\text{COCl}_2), facilitates electrophilic substitution at the α-position of pyrrole. As demonstrated in a patent by, the reaction proceeds via the following steps:

  • Reagent Formation : DMF reacts with oxalyl chloride to form an iminium intermediate.

  • Electrophilic Attack : The pyrrole nucleophile attacks the electrophilic carbon of the iminium species.

  • Hydrolysis : Acidic workup yields the aldehyde product.

Key parameters include:

  • Temperature : 0C0^\circ \text{C} to room temperature.

  • Solvent : 1,2-Dichloroethane or dichloromethane.

  • Catalyst : None required, as the iminium intermediate acts as the electrophile.

For example, pyrrole-2-carbaldehyde was synthesized in using 5 mmol of pyrrole, 5 mmol of oxalyl chloride, and 10 mL of 1,2-dichloroethane, yielding a clear yellow solution after 20 minutes.

Challenges and Optimizations

  • Byproduct Formation : Competing reactions at other pyrrole positions may occur, necessitating careful monitoring via thin-layer chromatography (TLC).

  • Yield Enhancement : The patent reports yields up to 0.16% for analogous compounds, highlighting the need for iterative optimization.

Friedel-Crafts Arylation for 3-Phenoxyphenyl Substitution

Introducing the 3-phenoxyphenyl group at the 1-position of pyrrole requires electrophilic aromatic substitution, often mediated by Lewis acids.

Reaction Design

The Friedel-Crafts arylation employs a Lewis acid (e.g., AlCl3\text{AlCl}_3) to activate an aryl halide or arylating agent. For this compound:

  • Substrate Activation : AlCl3\text{AlCl}_3 coordinates to the aryl halide, generating a reactive electrophile.

  • Electrophilic Substitution : The activated aryl group attacks the pyrrole’s 1-position.

As detailed in, alkylation of pyrrole-2-carbaldehyde with tert-butyl chloride using AlCl3\text{AlCl}_3 (1.01–1.3 equivalents) at 25C25^\circ \text{C} for 2 hours achieved successful substitution. Adapting this protocol for aryl groups requires:

  • Arylating Agent : 3-Phenoxyphenyl chloride or bromide.

  • Solvent : Non-polar solvents (e.g., dichloromethane).

  • Workup : Neutralization with NaOH to decompose AlCl3\text{AlCl}_3.

Limitations and Solutions

  • Regioselectivity : The electron-withdrawing aldehyde group at position 2 may deactivate the pyrrole ring, necessitating higher catalyst loadings.

  • Side Reactions : Over-alkylation or polymerization can occur, mitigated by slow addition of the arylating agent.

Sequential Functionalization: A Stepwise Approach

A two-step synthesis combining Vilsmeier-Haack formylation and Friedel-Crafts arylation is the most viable route for this compound.

Step 1: Pyrrole-2-carbaldehyde Synthesis

As reported in:

  • Combine pyrrole (5 mmol), DMF (5 mmol), and oxalyl chloride (5 mmol) in 1,2-dichloroethane.

  • Stir at 0C0^\circ \text{C} for 20 minutes, then warm to room temperature.

  • Quench with aqueous NaOH and extract with dichloromethane.

Alternative Methods: Cross-Coupling Reactions

Transition-metal-catalyzed couplings offer complementary routes for introducing the 3-phenoxyphenyl group.

Suzuki-Miyaura Coupling

  • Pre-functionalization : Brominate pyrrole-2-carbaldehyde at the 1-position using NBS\text{NBS}.

  • Coupling : React with 3-phenoxyphenylboronic acid using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 and Na2CO3\text{Na}_2\text{CO}_3.

This method avoids harsh Lewis acids but requires halogenated intermediates.

Analytical Characterization

Critical data for confirming the structure of this compound include:

  • NMR : 1H^1\text{H} NMR (CDCl3_3): δ 9.75 (s, 1H, CHO), 7.45–6.85 (m, 9H, aromatic).

  • MS : m/zm/z 279.3 [M+^+] .

Q & A

What are the critical parameters for optimizing the synthesis of 1-(3-Phenoxyphenyl)-pyrrole-2-aldehyde, and how do they influence yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Elevated temperatures (e.g., 80–100°C) may accelerate cyclization but risk side reactions like aldol condensation. Lower temperatures (40–60°C) favor selectivity for aldehyde formation .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution on the pyrrole ring, while non-polar solvents (e.g., toluene) may reduce byproducts .
  • Catalysts : Lewis acids like PdCl₂ or Na₂[PdCl₄] (used in analogous pyrrole-aldehyde syntheses) improve regioselectivity and reduce reaction time .
  • Workup : Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating high-purity (>95%) product .

Data Contradiction Note : Yields reported for similar compounds (e.g., 85–98% for 1-(2-oxo-2-phenylethyl)-1H-pyrrole-2-carboxaldehyde) suggest solvent polarity and catalyst loading significantly affect outcomes. Discrepancies may arise from incomplete characterization (e.g., unaccounted volatile byproducts) .

How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound?

Answer:
Contradictions in NMR or IR data often stem from tautomerism or rotational isomerism. Methodological approaches include:

  • Variable-Temperature NMR : To identify dynamic processes (e.g., restricted rotation around the C=N bond in thiosemicarbazone analogs) .
  • 2D Correlation Spectroscopy (COSY, HSQC) : Assigns proton-proton and proton-carbon couplings, resolving overlapping signals from the phenoxyphenyl and pyrrole moieties .
  • Computational Validation : Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹) with DFT-calculated vibrational modes .

Advanced Consideration : X-ray crystallography (if crystals are obtainable) provides unambiguous confirmation of stereochemistry, as demonstrated for Pd-pyrrole complexes .

What electronic effects govern the reactivity of the aldehyde group in this compound compared to benzaldehyde?

Answer:
The pyrrole ring’s electron-rich nature decreases the electrophilicity of the aldehyde group:

  • Resonance Effects : The lone pair on the pyrrole nitrogen delocalizes into the ring, reducing electron withdrawal from the aldehyde carbonyl. This contrasts with benzaldehyde, where the aromatic ring stabilizes the carbonyl via conjugation .
  • Substituent Effects : The 3-phenoxyphenyl group introduces steric hindrance and electron-donating effects via the oxygen atom, further modulating reactivity.
    Experimental Validation : Kinetic studies (e.g., nucleophilic addition rates with Grignard reagents) quantify these effects .

How can researchers design biological activity studies for this compound, given its structural analogs?

Answer:
Leverage structure-activity relationship (SAR) insights from related compounds:

  • Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution assays. Fluorophenyl-pyrrole derivatives show moderate activity, suggesting the phenoxyphenyl group may enhance membrane disruption .
  • Anticancer Potential : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Pyrrole-aldehyde thiosemicarbazones exhibit chelation-dependent activity, implying metal-binding capacity could be critical .
  • Insecticidal Activity : Compare with cyano-phenoxyphenyl esters (e.g., fenvalerate), which target sodium channels. Molecular docking studies can predict binding affinity to insect-specific receptors .

What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing decomposition risks observed in batch processes for thermally sensitive aldehydes .
  • Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and metal contamination .
  • Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to enhance sustainability without sacrificing yield .

Data-Driven Optimization : Use design of experiments (DoE) to model interactions between variables (e.g., temperature, catalyst loading) and predict optimal conditions .

How do steric and electronic properties of the 3-phenoxyphenyl substituent influence the compound’s stability under storage conditions?

Answer:

  • Oxidation Sensitivity : The electron-rich phenoxyphenyl group may accelerate aldehyde oxidation to carboxylic acid. Stabilize with antioxidants (e.g., BHT) or store under inert gas .
  • Photodegradation : UV-Vis studies show phenylpyrrole derivatives degrade under light; amber glassware or light-excluding packaging is recommended .
  • Hygroscopicity : The aldehyde group’s polarity necessitates desiccants (e.g., silica gel) to prevent hydrolysis .

What advanced analytical techniques are required to confirm the absence of regioisomeric byproducts in this compound?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Differentiate regioisomers by exact mass (e.g., C₁₇H₁₃NO₂ vs. C₁₇H₁₃NO₂ with alternate substitution) .
  • NOESY NMR : Detect spatial proximity between the aldehyde proton and phenoxyphenyl substituents to confirm regiochemistry .
  • HPLC-MS with Chiral Columns : Resolve enantiomers if asymmetric synthesis introduces stereocenters .

How can computational chemistry guide the design of derivatives of this compound for enhanced bioactivity?

Answer:

  • Molecular Docking : Simulate binding to target proteins (e.g., cytochrome P450 for insecticidal activity) using AutoDock Vina .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological endpoints (e.g., IC₅₀) to predict active motifs .
  • DFT Calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .

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